Cas no 1998658-22-2 ((1R)-1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-ol)

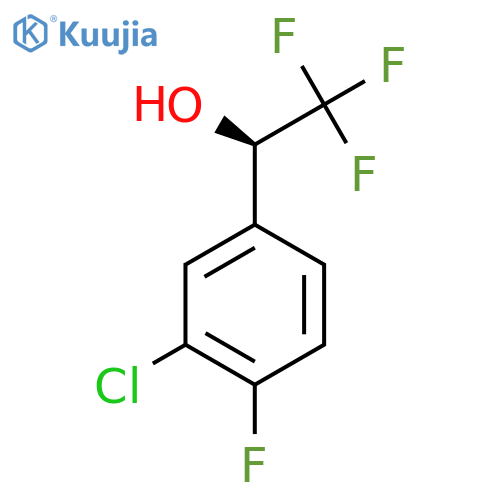

1998658-22-2 structure

商品名:(1R)-1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-ol

(1R)-1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-ol 化学的及び物理的性質

名前と識別子

-

- (1R)-1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-ol

- EN300-1946350

- 1998658-22-2

-

- インチ: 1S/C8H5ClF4O/c9-5-3-4(1-2-6(5)10)7(14)8(11,12)13/h1-3,7,14H/t7-/m1/s1

- InChIKey: OLGQBKJJYGJRBM-SSDOTTSWSA-N

- ほほえんだ: ClC1=C(C=CC(=C1)[C@H](C(F)(F)F)O)F

計算された属性

- せいみつぶんしりょう: 227.9965051g/mol

- どういたいしつりょう: 227.9965051g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 196

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.9

(1R)-1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1946350-2.5g |

(1R)-1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-ol |

1998658-22-2 | 2.5g |

$2071.0 | 2023-09-17 | ||

| Enamine | EN300-1946350-5.0g |

(1R)-1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-ol |

1998658-22-2 | 5g |

$3894.0 | 2023-05-31 | ||

| Enamine | EN300-1946350-0.05g |

(1R)-1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-ol |

1998658-22-2 | 0.05g |

$888.0 | 2023-09-17 | ||

| Enamine | EN300-1946350-1.0g |

(1R)-1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-ol |

1998658-22-2 | 1g |

$1343.0 | 2023-05-31 | ||

| Enamine | EN300-1946350-1g |

(1R)-1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-ol |

1998658-22-2 | 1g |

$1057.0 | 2023-09-17 | ||

| Enamine | EN300-1946350-5g |

(1R)-1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-ol |

1998658-22-2 | 5g |

$3065.0 | 2023-09-17 | ||

| Enamine | EN300-1946350-10g |

(1R)-1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-ol |

1998658-22-2 | 10g |

$4545.0 | 2023-09-17 | ||

| Enamine | EN300-1946350-0.25g |

(1R)-1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-ol |

1998658-22-2 | 0.25g |

$972.0 | 2023-09-17 | ||

| Enamine | EN300-1946350-10.0g |

(1R)-1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-ol |

1998658-22-2 | 10g |

$5774.0 | 2023-05-31 | ||

| Enamine | EN300-1946350-0.1g |

(1R)-1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-ol |

1998658-22-2 | 0.1g |

$930.0 | 2023-09-17 |

(1R)-1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-ol 関連文献

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

Waduge Indika S. Galpothdeniya,Frank R. Fronczek,Mingyan Cong,Nimisha Bhattarai,Noureen Siraj,Isiah M. Warner J. Mater. Chem. B, 2016,4, 1414-1422

-

Menna Samir,Mohamed Salama,Nageh K. Allam J. Mater. Chem. A, 2016,4, 9375-9380

1998658-22-2 ((1R)-1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-ol) 関連製品

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 249916-07-2(Borreriagenin)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬